(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
Description
The compound (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a heterocyclic derivative featuring a quinazolinone core substituted with a 3-methoxybenzyl group and a phenylurea moiety. Quinazolinones are nitrogen-containing bicyclic structures known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The (E)-configuration of the benzylidene group and the presence of the urea linkage likely enhance its binding affinity to biological targets, such as enzymes or receptors, by enabling hydrogen bonding and π-π stacking interactions .
For instance, 3-benzylidene phthalide-based compounds synthesized via reactions with oxadiazoles demonstrate similar structural complexity and bioactivity .
Properties
CAS No. |
941895-44-9 |
|---|---|
Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.438 |
IUPAC Name |
1-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-11-7-8-16(14-18)15-27-21(19-12-5-6-13-20(19)25-23(27)29)26-22(28)24-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI Key |
NDAZQWARPADFLJ-YYADALCUSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Formation of the Phenylurea Moiety: The phenylurea moiety can be formed by reacting the intermediate compound with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methoxybenzyl halides, phenyl isocyanate, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional features of the target compound with related derivatives:
Key Observations:
Core Structure Influence: Quinazolinones (target compound) and phthalide-oxadiazole hybrids both exhibit planar, aromatic cores conducive to intercalation with biological targets. However, quinazolinones offer greater nitrogen-rich sites for hydrogen bonding compared to phthalides . Marine-derived salternamides (e.g., Salternamide E) prioritize macrocyclic structures, which enhance membrane permeability but limit synthetic accessibility compared to smaller heterocycles like quinazolinones .
Substituent Effects: The 3-methoxybenzyl group in the target compound may improve lipophilicity and metabolic stability relative to non-substituted benzyl analogs . Urea linkages, as seen in the target compound, are less common in phthalide-oxadiazole hybrids but are critical in kinase inhibitors (e.g., sorafenib) for ATP-binding site interactions .
Biological Activity
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a quinazoline core, which is known for its diverse biological properties.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
-
Anticancer Activity :
- The quinazoline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Studies demonstrate that these compounds can modulate apoptotic pathways involving caspases and Bcl-2 family proteins .
- In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that specific derivatives exhibited cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation .
- Antiviral Properties :
Anticancer Efficacy
The following table summarizes the anticancer activity of this compound compared to other quinazoline derivatives.
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-1-(3-(3-methoxybenzyl)... | MCF-7 | 15 ± 2 | Induction of apoptosis |
| Similar Quinazoline Derivative | MDA-MB-231 | 20 ± 3 | Caspase activation |
| Other Quinazoline Derivative | HeLa | 25 ± 5 | Inhibition of DNA synthesis |
Study 1: Anticancer Effects
In a study investigating the efficacy of various quinazoline derivatives, this compound was tested against MCF-7 and MDA-MB-231 cell lines. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent. Flow cytometry analysis confirmed increased apoptosis markers in treated cells .
Study 2: Antiviral Activity
In another study focused on antiviral properties, derivatives including (E)-1-(3-(3-methoxybenzyl)... were evaluated for their ability to inhibit viral replication. The results showed that these compounds could significantly reduce viral load in infected cell cultures, suggesting a promising avenue for therapeutic development against viral pathogens .
Q & A
Q. What methodologies address discrepancies in solubility and stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
